molecular formula C7H9O3P B1198070 Benzylphosphonic acid CAS No. 6881-57-8

Benzylphosphonic acid

Cat. No.: B1198070
CAS No.: 6881-57-8
M. Wt: 172.12 g/mol
InChI Key: OGBVRMYSNSKIEF-UHFFFAOYSA-N
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Description

Benzylphosphonic acid, also known as phenylmethylphosphonic acid, is an organic compound with the chemical formula C7H9O3P. It is characterized by the presence of a benzyl group attached to a phosphonic acid moiety. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields .

Biochemical Analysis

Biochemical Properties

Benzylphosphonic acid plays a significant role in biochemical reactions, particularly as a protein tyrosine phosphatase inhibitor . It interacts with enzymes that harbor a phosphate group in their active site, forming stable complexes with essential metal ions like zinc, thereby impeding the activity of these enzymes . This interaction is crucial in regulating various cellular processes, including signal transduction and metabolic pathways.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can hinder cancer cell growth by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cell signaling pathways by inhibiting protein tyrosine phosphatases, which play a role in regulating cellular functions such as proliferation, differentiation, and metabolism . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by forming stable complexes with metal ions in their active sites, particularly zinc . This inhibition can lead to changes in gene expression and enzyme activity, affecting various cellular processes. The compound’s ability to induce apoptosis in cancer cells is also linked to its molecular interactions with key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inhibiting cancer cell growth and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, thereby affecting metabolic flux and metabolite levels . This interaction can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s accessibility to target enzymes and biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with enzymes and proteins in distinct subcellular regions. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the specific industrial application. The McKenna procedure is often preferred for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Benzylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Comparison: Benzylphosphonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. For example, phenylphosphonic acid lacks the benzyl group, resulting in different reactivity and applications . Diphenylphosphinic acid, with two phenyl groups, exhibits different steric and electronic effects .

Properties

IUPAC Name

benzylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBVRMYSNSKIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064498
Record name Phosphonic acid, (phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6881-57-8
Record name Benzylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6881-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, (phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylphosphonic acid was prepared as follows. 200.40 g (878 mmoles) of diethyl benzylphosphonate was combined with 350 ml of distilled water and 350 ml of concentrated (~12 molar) hydrochloric acid. The resulting suspension was heated to reflux under nitrogen for 20 hours, whereupon a clear colorless solution was obtained. From this solution, 130 ml of aqueous distillate was removed. The residue was allowed to cool, forming a thick white slurry which was cooled in situ with an ice bath. The slurry was then filtered dry under vacuum, but not washed due to its fairly high solubility in water. The wet solid was then dried in a vacuum at 120° C. overnight. 123.37 g (82% yield) was obtained.
Quantity
200.4 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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